N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzenesulfonamide
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Overview
Description
“N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzenesulfonamide” is a complex organic compound that contains an indole ring, a nitro group, and a sulfonamide group . The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, which is a common structure in many natural products and pharmaceuticals . The nitro group (-NO2) and sulfonamide group (-SO2NH2) are functional groups that are often seen in explosive materials and antibiotics, respectively .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, it might involve the reaction of an appropriate indole derivative with a nitrobenzenesulfonyl chloride . The reaction would likely require a base and a polar aprotic solvent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, the nitro group, and the sulfonamide group . These groups would likely contribute to the overall polarity of the molecule and could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present . The nitro group is electron-withdrawing and could potentially make the benzene ring more susceptible to electrophilic aromatic substitution . The sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the functional groups present . For example, the presence of the nitro and sulfonamide groups could potentially increase the compound’s solubility in polar solvents .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents . They showed inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have also been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown promise in the field of oncology. They have demonstrated anticancer properties, which could be harnessed for the development of new cancer therapies .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV properties . This suggests that they could be used in the development of drugs for the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to have antioxidant properties . This means that they could be used in the development of treatments for conditions caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties . This suggests that they could be used in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular properties . This suggests that they could be used in the development of drugs for the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to have antidiabetic properties . This suggests that they could be used in the development of drugs for the treatment of diabetes.
Future Directions
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, the presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-19(21)15-7-3-4-8-16(15)24(22,23)18-10-9-12-11-17-14-6-2-1-5-13(12)14/h1-8,11,17-18H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOFNUAWNFURLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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